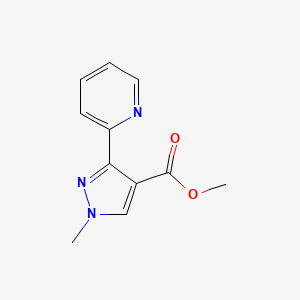
methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a pyridine ring attached to the pyrazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of transition metal-catalyzed cross-coupling reactions, which offer higher yields and better selectivity.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives.
Reduction: Pyrazole-4-amine derivatives.
Substitution: Various substituted pyrazoles.
Mechanism of Action
Target of Action
Many pyrazole derivatives are known to interact with various biological targets such as enzymes, receptors, and proteins . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the activity of a compound might be reduced at low pH or high temperatures .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of inflammatory and autoimmune diseases. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate: A positional isomer with a different substitution pattern on the pyrazole ring.
Methyl 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylate: A structural isomer with a different position of the pyridine ring attachment.
Uniqueness: Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its pyridine-2-yl group provides distinct chemical properties compared to other pyrazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique chemical properties make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
methyl 1-methyl-3-pyridin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(11(15)16-2)10(13-14)9-5-3-4-6-12-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRBWSXTDUBEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


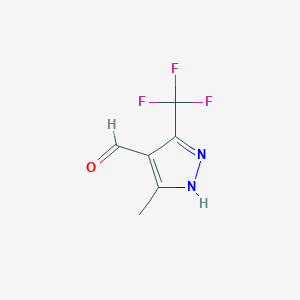
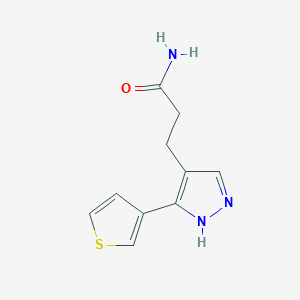


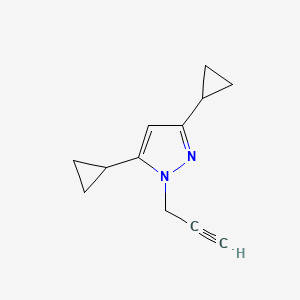

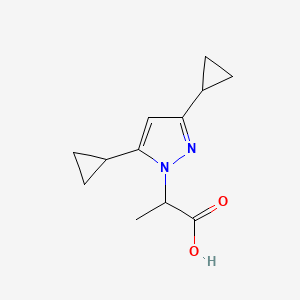
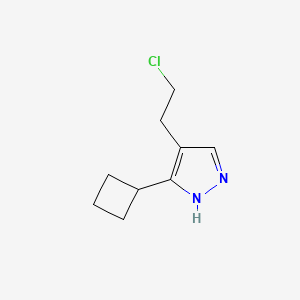
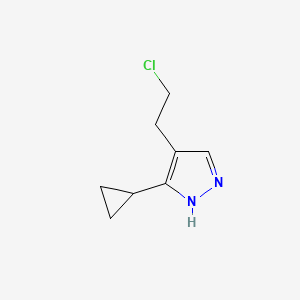
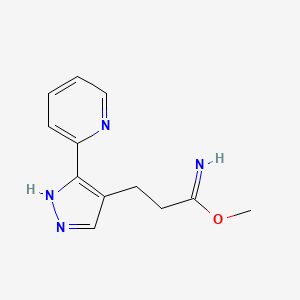
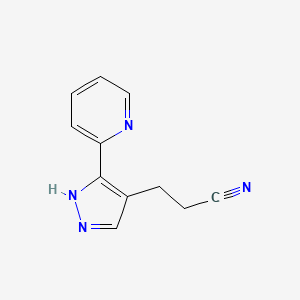

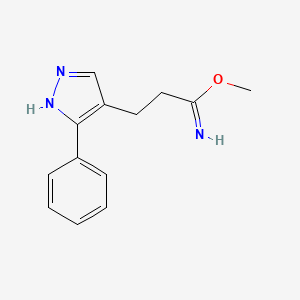
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)
